molecular formula C18H18O4 B12576861 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde CAS No. 587873-74-3

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde

Cat. No.: B12576861
CAS No.: 587873-74-3
M. Wt: 298.3 g/mol
InChI Key: CUHIZUMAHVHTBR-UHFFFAOYSA-N
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Description

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two formyl groups attached to a phenoxybutoxy benzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane in the presence of a base, followed by the reaction with 4-formylphenol. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is unique due to the presence of both formyl and butoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

587873-74-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[4-(4-formylphenoxy)butoxy]benzaldehyde

InChI

InChI=1S/C18H18O4/c19-13-15-7-9-17(10-8-15)21-11-3-4-12-22-18-6-2-1-5-16(18)14-20/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

CUHIZUMAHVHTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

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